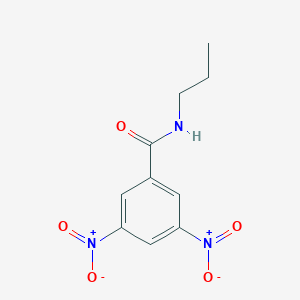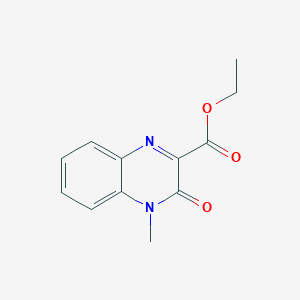
Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate
Übersicht
Beschreibung
Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate, also known as EMQ, is a quinoxaline derivative that has been studied for its various applications in scientific research. This compound has been synthesized using different methods and has been found to have potential in the field of medicinal chemistry, particularly in the area of drug discovery.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate has been extensively studied for its various applications in scientific research. It has shown potential as an anticancer agent, antitubercular agent, and anti-inflammatory agent. Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate has also been investigated for its potential as an antioxidant, antiviral, and antifungal agent.
Wirkmechanismus
The mechanism of action of Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate is still not fully understood. However, it has been suggested that Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate exerts its pharmacological effects through the inhibition of various enzymes and proteins. For example, Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate has been shown to inhibit the activity of topoisomerase II, which is an enzyme that plays a crucial role in DNA replication and repair. Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate has been found to have various biochemical and physiological effects. Studies have shown that Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate can induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate has also been found to inhibit the growth of Mycobacterium tuberculosis, the bacteria that causes tuberculosis. In addition, Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate in lab experiments is its low toxicity. Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate has been found to be relatively non-toxic to normal cells, which makes it a promising candidate for further investigation as a potential drug candidate. However, one of the limitations of using Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate. One of the areas of interest is the development of Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential of Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate as a treatment for other diseases, such as viral infections and neurodegenerative diseases. Furthermore, the elucidation of the exact mechanism of action of Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate will provide valuable insights into its pharmacological effects and may lead to the development of more potent and selective Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate derivatives.
Eigenschaften
CAS-Nummer |
2311-82-2 |
|---|---|
Produktname |
Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate |
Molekularformel |
C12H12N2O3 |
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate |
InChI |
InChI=1S/C12H12N2O3/c1-3-17-12(16)10-11(15)14(2)9-7-5-4-6-8(9)13-10/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
HNJKLKWVHVLVMS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NC2=CC=CC=C2N(C1=O)C |
Kanonische SMILES |
CCOC(=O)C1=NC2=CC=CC=C2N(C1=O)C |
Andere CAS-Nummern |
2311-82-2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

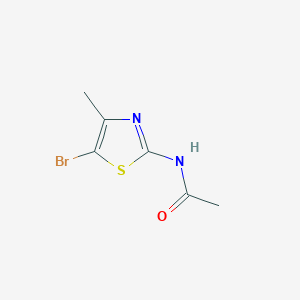

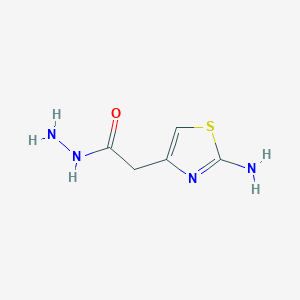
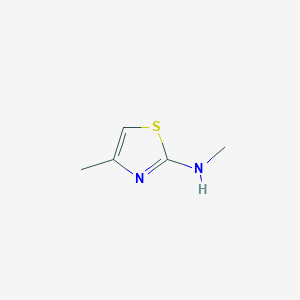
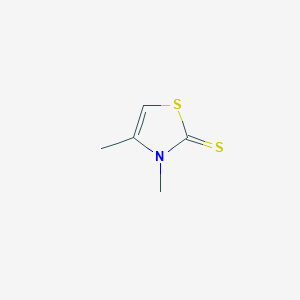

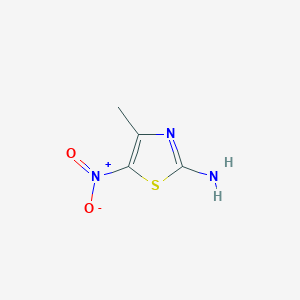

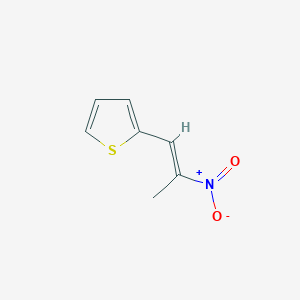
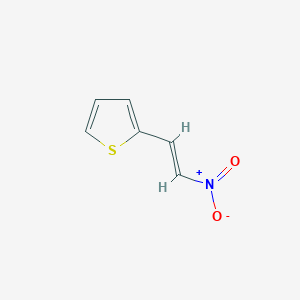

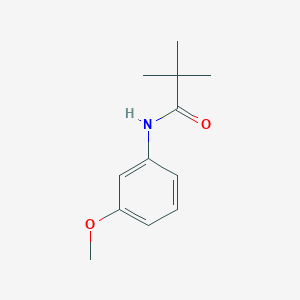
![3,7-Diazatricyclo[4.2.2.22,5]dodeca-9,11-diene-4,8-dione](/img/structure/B189704.png)
